Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl carbamate and cyanomethyl reagents. One common synthetic route includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and nucleophilic substitution to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethyl group, using reagents such as alkyl halides or amines.
Scientific Research Applications
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of novel materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating their activity and thereby exerting its effects. The bicyclo[1.1.1]pentane structure plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate:
Tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound features a methyl group attached to the amino group, further modifying its chemical properties and uses.
Properties
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLQSZUOYVBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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